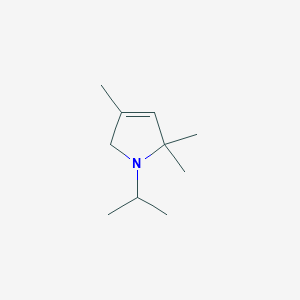

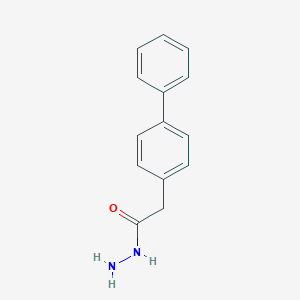

![molecular formula C8H7ClN2S B145216 4-氯-7-甲基苯并[d]噻唑-2-胺 CAS No. 126920-72-7](/img/structure/B145216.png)

4-氯-7-甲基苯并[d]噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

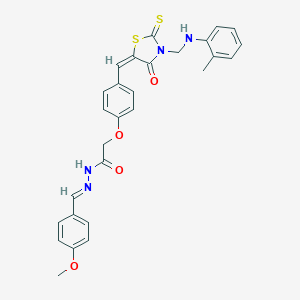

4-Chloro-7-methylbenzo[d]thiazol-2-amine is a compound that is structurally related to various benzo[d]thiazol-2-amines, which have been studied for their potential in pharmaceutical applications. Although the specific compound 4-Chloro-7-methylbenzo[d]thiazol-2-amine is not directly mentioned in the provided papers, related compounds have been synthesized and analyzed for their properties and biological activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including condensation, methylation, hydrogenolysis, and cyclization. For example, a key intermediate of Tianeptine, which is structurally similar to the compound of interest, was synthesized with an overall yield of 55.9% through such processes . The optimization of reactant ratios and reaction conditions, such as temperature, is crucial for the successful synthesis of these compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques such as X-ray diffraction, FT-IR, FT-Raman, and NMR. These studies reveal the geometrical parameters and confirm the theoretical predictions made by computational methods like Density Functional Theory (DFT) . The molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of these compounds is influenced by their molecular structure. For instance, the presence of functional groups like NH2, Cl, and the thiazol ring can participate in various chemical reactions, including hydrogen bonding and noncovalent interactions . These interactions are significant in the formation of crystalline adducts and can affect the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as melting points, dipole moments, polarizability, and hyperpolarizability, have been experimentally determined and theoretically calculated . These properties are indicative of the compound's stability and its potential for pharmaceutical applications. For example, the dipole moment is related to the compound's solubility and its interaction with biological membranes.

Biological Activity

Although the specific biological activity of 4-Chloro-7-methylbenzo[d]thiazol-2-amine is not detailed in the provided papers, related compounds have shown promising biological activities. For instance, some benzo[d]thiazol-2-amines exhibit antihypertensive activity by acting as alpha-2-imidazoline receptor agonists . Additionally, antitumor activities have been observed in compounds with similar structures, with IC50 values indicating their potency against certain cancer cell lines .

科学研究应用

晶体学和超分子研究

4-氯-7-甲基苯并[d]噻唑-2-胺在合成复杂晶体结构中起核心分子的作用。它已被用于与各种有机酸共结晶,形成晶体加合物,揭示了非共价相互作用(包括氢键和π-π相互作用)在分子结构稳定中的作用。这些研究揭示了4-氯-7-甲基苯并[d]噻唑-2-胺在设计新型超分子组装中的结构多样性和潜力,这可能对材料科学和纳米技术产生影响(Zhang et al., 2021)。

合成化学和药物开发

在合成化学中,4-氯-7-甲基苯并[d]噻唑-2-胺是生成多种具有潜在药理活性的杂环化合物的关键中间体。对其进行改性并将其并入更大的分子框架已导致开发出具有抗炎、镇痛和抗菌特性的化合物。这展示了它在合成新型治疗剂中的实用性,并强调了杂环化学在药物发现和开发中的重要性(Kumar & Singh, 2020)。

材料科学和染料合成

4-氯-7-甲基苯并[d]噻唑-2-胺已在材料科学领域得到探索,特别是在合成偶氮染料用于涤纶织物染色方面。其衍生结构展现出有希望的染色性能和牢固度,表明其在纺织工业中的潜在应用。从4-氯-7-甲基苯并[d]噻唑-2-胺衍生的这些偶氮化合物的研究有助于开发具有增强性能和环境兼容性的新染料(Metwally et al., 2004)。

环境和分析应用

该化合物的衍生物在环境和分析化学中也具有重要意义。例如,涉及合成荧光染料和开发用于测定药物胺的分析方法的研究突显了4-氯-7-甲基苯并[d]噻唑-2-胺及其衍生物的多功能性。这些应用展示了这种分子在各个领域,包括生物分析、环境监测和诊断工具开发中的潜力(Elbashir et al., 2011)。

未来方向

Thiazoles, which include 4-Chloro-7-methylbenzo[d]thiazol-2-amine, have been found in many potent biologically active compounds. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Therefore, they are a good template for further drug development .

属性

IUPAC Name |

4-chloro-7-methyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2S/c1-4-2-3-5(9)6-7(4)12-8(10)11-6/h2-3H,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEQJVDKGKSNNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-7-methylbenzo[d]thiazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

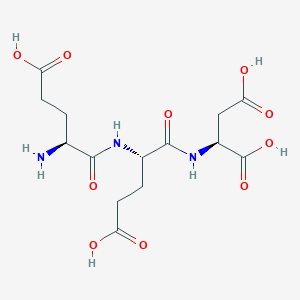

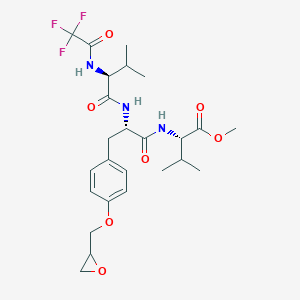

![(2S)-2-amino-5-[[(2R)-3-(2-amino-5-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B145136.png)

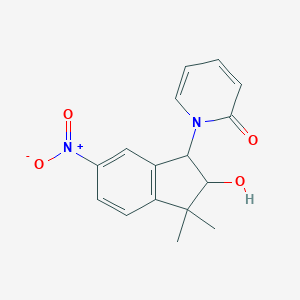

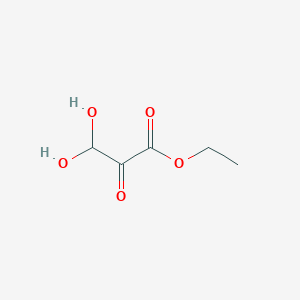

![Ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B145140.png)

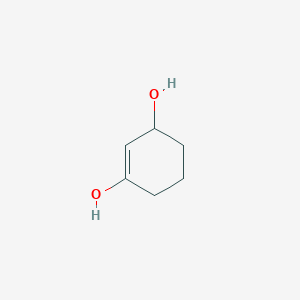

![[(2R,3S,5S)-3-fluoro-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B145143.png)

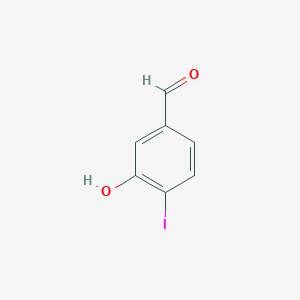

![3-Aminobenzo[d]isoxazol-4-ol](/img/structure/B145147.png)